molecular formula C20H17N3O3S2 B2522117 1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone CAS No. 890943-51-8

1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone

Cat. No.: B2522117
CAS No.: 890943-51-8
M. Wt: 411.49
InChI Key: CJBMFISNRYTHFP-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a (5,6-dimethoxybenzo[d]thiazol-2-yl)amino group and at position 4 with a phenyl group. Position 5 is functionalized with an acetyl (ethanone) moiety. The benzo[d]thiazole ring introduces aromaticity and electron-donating dimethoxy groups, which may enhance solubility and binding interactions in biological systems.

Properties

IUPAC Name

1-[2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-11(24)18-17(12-7-5-4-6-8-12)22-20(28-18)23-19-21-13-9-14(25-2)15(26-3)10-16(13)27-19/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBMFISNRYTHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC2=NC3=CC(=C(C=C3S2)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone typically involves the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Features

The compound features a complex structure that includes:

  • A benzothiazole moiety
  • An ethanone group
  • Phenyl and thiazole substituents

These structural components contribute to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone exhibit significant antimicrobial properties. For example, derivatives containing benzothiazole and thiazole rings have been shown to possess activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of specific functional groups enhances antimicrobial efficacy.

Anticancer Potential

Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and disruption of mitochondrial function. The compound's structure suggests it may similarly affect cancer cell viability.

Case Study: Apoptotic Mechanisms
In a study examining related thiazole compounds, it was found that treatment led to:

  • Induction of S phase arrest in the cell cycle
  • Upregulation of pro-apoptotic proteins
  • Downregulation of anti-apoptotic proteins

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored in several studies. These compounds have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound D75%30
Compound E65%45

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Key Structural Features Reported Activity/Properties Reference CAS/Evidence
1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone Benzo[d]thiazole with dimethoxy groups, phenylthiazole-ethanone core N/A (inferred potential: antimicrobial)
1-(2-Amino-5-methylthiazol-4-yl)ethanone (CAS 40353-62-6) Amino and methyl substituents on thiazole; lacks benzo[d]thiazole and phenyl groups Intermediate in heterocyclic synthesis
1-(4-Methyl-2-(phenylamino)thiazol-5-yl)ethanone (CAS 31609-42-4) Phenylamino substituent instead of benzo[d]thiazolylamino; methyl group at position 4 Antimicrobial activity
5-Acetyl-2-amino-4-methylthiazole (Thermo Scientific) Acetyl, amino, and methyl groups on thiazole; no fused aromatic systems Biochemical research reagent
(E)-1-(2-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone Hydrazinyl-benzylidene substituent; dimethylamino group Anticancer activity (in vitro evaluation)
1-(4-Methyl-2-(4-aminophenyl)thiazol-5-yl)ethanone (Compound 18) 4-Aminophenyl substituent; methyl group at position 4 Antibacterial (MIC50 values reported)

Functional Group Influence on Activity

  • Benzo[d]thiazole vs. Phenylamino Substituents: The benzo[d]thiazole moiety in the target compound provides a rigid, planar structure that may enhance π-π stacking interactions with biological targets compared to the simpler phenylamino group in CAS 31609-42-3.
  • Ethanone Position: The acetyl group at position 5 is conserved across many analogs. In compound 18 (), this group contributes to antibacterial activity, with MIC50 values calculated using OriginPro Software, indicating its role in target binding .

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility: The dimethoxybenzo[d]thiazole group likely increases logP compared to simpler analogs like 5-acetyl-2-amino-4-methylthiazole (logP ~1.2). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Antimicrobial Activity: Compound 18 (1-(4-Methyl-2-(4-aminophenyl)thiazol-5-yl)ethanone) showed antibacterial activity with MIC50 values, whereas the target compound’s benzo[d]thiazole substituent might broaden its spectrum against resistant strains .

Biological Activity

1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, summarizing key findings from diverse studies.

Chemical Structure

The compound features a benzo[d]thiazole ring system with methoxy groups and an amine substituent, contributing to its unique chemical properties. The IUPAC name and structural formula are as follows:

Property Details
IUPAC Name 1-[2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone
Molecular Formula C20H17N3O3S2
CAS Number 890943-51-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been tested against a range of bacterial strains and fungi. For example:

  • Study Findings : A study demonstrated that the compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent activity (e.g., MIC = 32 µg/mL against E. coli and S. aureus) .

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against human glioblastoma (U251) and melanoma (WM793) cells.
Cell Line IC50 Value (µM) Mechanism of Action
U25115.5Induction of apoptosis via mitochondrial pathway
WM79322.3Cell cycle arrest at G2/M phase

The structure–activity relationship (SAR) analysis suggests that the presence of methoxy groups enhances the cytotoxicity by increasing lipophilicity and facilitating cellular uptake .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The thiazole moiety is believed to interfere with nucleic acid synthesis, leading to cell death in rapidly dividing cancer cells.
  • Mitochondrial Dysfunction : The compound induces changes in mitochondrial membrane potential, triggering apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress and subsequent cell death .

Case Study 1: Anticancer Efficacy

A detailed study investigated the anticancer efficacy of the compound in vivo using mouse models bearing tumor xenografts. Results showed a significant reduction in tumor volume after treatment with the compound compared to control groups.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers evaluated the compound's effectiveness against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, highlighting its potential as an antifungal agent.

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